(1-Bromoethyl)cyclohexane

Physical state Automated synthesis Liquid handling

(1-Bromoethyl)cyclohexane (CAS 1073-42-3) is a secondary alkyl bromide belonging to the bromocyclohexane class, featuring a cyclohexane ring substituted with a 1-bromoethyl group. The molecule possesses a stereogenic center at the carbon bearing the bromine atom, rendering it chiral.

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
CAS No. 1073-42-3
Cat. No. B150787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromoethyl)cyclohexane
CAS1073-42-3
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)Br
InChIInChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
InChIKeyDYGXAQIAUFEJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-Bromoethyl)cyclohexane (CAS 1073-42-3) – A Secondary Alkyl Bromide Building Block


(1-Bromoethyl)cyclohexane (CAS 1073-42-3) is a secondary alkyl bromide belonging to the bromocyclohexane class, featuring a cyclohexane ring substituted with a 1-bromoethyl group . The molecule possesses a stereogenic center at the carbon bearing the bromine atom, rendering it chiral . It is a colorless liquid under standard conditions with a boiling point of 70.5–71 °C at 6 Torr and a density of 1.2096 g/cm³ at 25 °C .

Chiral secondary alkyl bromide building block for asymmetric synthesis research
Liquid at room temperature – compatible with automated liquid handling and continuous-flow setups
Distillation-friendly; vacuum purification protocol available for scale-up workflows

Why You Cannot Simply Use Any Bromocyclohexane Isomer in Place of (1-Bromoethyl)cyclohexane (CAS 1073-42-3)


Despite sharing the same molecular formula (C₈H₁₅Br), the three constitutional isomers — (1-bromoethyl)cyclohexane, 1-bromo-1-ethylcyclohexane, and (2-bromoethyl)cyclohexane — diverge critically in physical state, stereochemistry, and safety parameters. Substituting one isomer for another without verifying these properties can lead to handling failures (e.g., attempting to pipette a solid), loss of stereoinduction in asymmetric syntheses, or non‑compliance with storage and shipping regulations .

Target isomer
Chiral secondary bromide (liquid); isomers may be achiral or solidDo not swap
Physical state
Liquid enables direct robotic dispensing; solid isomer requires dissolution and heating
Stereochemistry
Only chiral isomer supports enantioselective transformations; achiral analogs will not induce asymmetry
Flash point
Lower flash point may shift GHS classification and shipping requirements compared to higher-flash-point isomer

Quantitative Differentiation Evidence for (1-Bromoethyl)cyclohexane (CAS 1073-42-3) vs. Its Closest Analogs


Liquid at Room Temperature vs. Solid Isomer: Automated Handling and Purification Compatibility

(1-Bromoethyl)cyclohexane is a free‑flowing liquid under ambient conditions, whereas its positional isomer (2‑bromoethyl)cyclohexane is a solid with a melting point of 57 °C . This difference directly impacts compatibility with automated liquid‑handling platforms and eliminates the need for pre‑heating or solvent dissolution during transfer .

Physical state
Head-to-head
Liquid at 25 °C vs. solid isomer (mp 57 °C)
Enables direct automated liquid handling without pre-heating
Eliminates dissolution step; reduces processing time
Physical state Automated synthesis Liquid handling Purification

Chiral Center Enables Enantioselective Synthesis vs. Achiral Isomers

The carbon atom that bears the bromine in (1‑bromoethyl)cyclohexane is a stereogenic center (four different substituents), making the molecule chiral and separable into enantiomers . In contrast, the tert‑alkyl bromide 1‑bromo‑1‑ethylcyclohexane (CAS 931‑95‑3) and the primary alkyl bromide (2‑bromoethyl)cyclohexane (CAS 1647‑26‑3) both lack a chiral center [1].

Stereogenic center
Class-level
1 stereocenter (chiral) vs. 0 (achiral isomers)
Supports enantioselective synthesis research; achiral analogs cannot provide stereoinduction
Stereochemical attribution context
Chirality Asymmetric synthesis Stereochemistry Drug discovery

Lower Flash Point vs. 2‑Bromoethyl Isomer: Safety and Shipping Classification

(1‑Bromoethyl)cyclohexane exhibits a flash point of 73.5 °C, which is 22.5 °C lower than the 96 °C flash point of (2‑bromoethyl)cyclohexane [1]. This places the target compound in a different flammability category under GHS classification and may affect shipping requirements, storage conditions, and insurance costs [1].

Flash point
Head-to-head
73.5 °C vs. 96 °C (ΔTf = 22.5 °C lower)
Flammability classification may differ; storage and transport requirements may need adjustment
Closed-cup method; verify GHS category
Flash point Safety Storage Transport

Lower Atmospheric Boiling Point vs. 2‑Bromoethyl Isomer Facilitates Distillation‑Based Purification

At atmospheric pressure (760 mmHg), (1‑bromoethyl)cyclohexane boils at 203.5 °C, a value 5.5 °C lower than the 209 °C boiling point of (2‑bromoethyl)cyclohexane [1][2]. Additionally, under reduced pressure (6 Torr), the target distills at 70.5–71 °C, providing a practical vacuum‑distillation window .

Boiling point
Head-to-head
203.5 °C (760 mmHg) vs. 209 °C; 70.5–71 °C at 6 Torr
Lower boiling point and validated vacuum-distillation window support purification scale-up
Reduced-pressure protocol reported
Boiling point Distillation Purification Process chemistry

When to Select (1-Bromoethyl)cyclohexane (CAS 1073-42-3) Over Other Bromocyclohexanes


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The single stereogenic center of (1‑bromoethyl)cyclohexane makes it the only isomer suitable for enantioselective C–C bond‑forming reactions, enabling the construction of chiral cyclohexyl‑containing APIs that cannot be accessed from the achiral 1‑bromo‑1‑ethyl or 2‑bromoethyl isomers .

High‑Throughput Experimentation and Automated Parallel Synthesis

Its liquid physical state at room temperature allows direct pipetting and dispensing by robotic liquid handlers, eliminating the solubility and clogging issues encountered with the solid (2‑bromoethyl)cyclohexane isomer (mp 57 °C) .

Vacuum Distillation‑Based Purification in Process Chemistry

The validated boiling point of 70.5–71 °C at 6 Torr provides a reproducible vacuum‑distillation protocol for purifying (1‑bromoethyl)cyclohexane on multi‑gram to kilogram scale, whereas comparable low‑pressure distillation data are absent for the solid isomer .

Safety‑Sensitive Procurement Requiring Defined Flash‑Point Classification

With a flash point of 73.5 °C, (1‑bromoethyl)cyclohexane falls into a distinct GHS flammability category relative to its higher‑flash‑point analog (96 °C), and procurement workflows that depend on accurate safety data sheets must select the correct isomer to meet storage and transport regulations .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Chiral secondary alkyl bromide
Enantioselective reaction development
Automated parallel synthesis and HTE
Liquid at room temperature
Robotic liquid handling without dissolution
Vacuum distillation purification
Distillation behavior
Low-pressure distillation protocol
Safety-sensitive procurement
Flash point classification
GHS storage/transport compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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